molecular formula C12H17BN2O4 B1284282 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 833486-94-5

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1284282
M. Wt: 264.09 g/mol
InChI Key: QOYJKGGBFKVKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, which is a platform chemical with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Aniline derivatives are often modified to introduce various functional groups that can enhance their reactivity and utility in different chemical reactions.

Synthesis Analysis

The synthesis of aniline derivatives can be achieved through various methods. For instance, a one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds has been reported, where diboronic acid is used as a mediator in water, which also acts as a hydrogen donor . This method is metal-free and practical, suggesting that similar approaches could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Aniline derivatives can exhibit interesting structural properties. For example, the crystal structure of related compounds such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde shows planar and parallel fragments linked through an ethylene bridge . This information can be useful when considering the molecular structure of "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline," as the presence of a dioxaborolan-2-yl group could influence the planarity and overall geometry of the molecule.

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions. The addition of cyanomethyl anion to the cyano group of a related nitronyl nitroxide compound has been studied, showing that the product yield is dependent on the counter-ion used . This suggests that the reactivity of the nitro group in "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" could also be influenced by different reaction conditions and the presence of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are crucial for their application. For example, the electrochemical synthesis of a polymer based on an aniline derivative has been explored, with the resulting material showing potential for use in dye-sensitized solar cells . This indicates that the electronic properties of "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" could be of interest for similar applications. Additionally, the study of vibrational effects, chemical reactivity, and antimicrobial activity of 4-Methoxy-N-(nitrobenzylidene)-aniline provides insights into the potential biological and materials applications of aniline derivatives .

Scientific Research Applications

“2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound often used as an intermediate in organic synthesis . Here are some potential applications:

  • Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of other organic compounds . The specific compounds that can be synthesized using this intermediate will depend on the other reactants and conditions used in the reaction .

  • Catalysis : Boronic acids and their derivatives, such as this compound, are often used as catalysts in organic reactions . They can facilitate a variety of reactions, including coupling reactions and other transformations .

  • Pharmaceuticals : Boronic acids and their derivatives are also used in the synthesis of pharmaceuticals . This compound could potentially be used as an intermediate in the synthesis of drugs .

  • Material Science : Boronic acids and their derivatives have been used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications .

  • Chemical Research : This compound can be used in chemical research as a reagent . The specific research applications will depend on the nature of the experiments being conducted .

  • Chemical Education : This compound can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques .

“2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound often used as an intermediate in organic synthesis . Here are some potential applications:

  • Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of other organic compounds . The specific compounds that can be synthesized using this intermediate will depend on the other reactants and conditions used in the reaction .

  • Catalysis : Boronic acids and their derivatives, such as this compound, are often used as catalysts in organic reactions . They can facilitate a variety of reactions, including coupling reactions and other transformations .

  • Pharmaceuticals : Boronic acids and their derivatives are also used in the synthesis of pharmaceuticals . This compound could potentially be used as an intermediate in the synthesis of drugs .

  • Material Science : Boronic acids and their derivatives have been used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications .

  • Chemical Research : This compound can be used in chemical research as a reagent . The specific research applications will depend on the nature of the experiments being conducted .

  • Chemical Education : This compound can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques .

properties

IUPAC Name

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYJKGGBFKVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584648
Record name 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

833486-94-5
Record name 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Citations

For This Compound
11
Citations
C Fan, T Zhong, H Yang, Y Yang, D Wang… - European Journal of …, 2020 - Elsevier
Aurora A kinase, a member of the Aurora kinase family, is frequently overexpressed in various human cancers. In addition, Overexpression of Aurora A kinase is associated with drug …
Number of citations: 35 www.sciencedirect.com
YK Tyagi, R Singh - Anti-Cancer Agents in Medicinal …, 2022 - ingentaconnect.com
Background: Cancer is a life-threatening disease. Anti-cancer drugs are the focus of research. The heterocyclic molecules like benzimidazole occupy a central position in searching for …
Number of citations: 6 www.ingentaconnect.com
Y Fan, F Luo, M Su, Q Li, T Zhong, L Xiong, M Li… - Bioorganic …, 2023 - Elsevier
Aurora A (Aurora kinase A), a critical regulator of cell mitosis, is frequently overexpressed in many malignant cancers, and has been considered as a promising drug target for cancer …
Number of citations: 1 www.sciencedirect.com
Z Zhao, Y Zhang, Y Xiao - The Journal of Organic Chemistry, 2013 - ACS Publications
Multifunctional building blocks 8 and 9 were efficiently synthesized by fusing a perylene-3,4,9,10-tetracarboxylic acid bisimide (PBI) core with o-phenylenediamine, and they were …
Number of citations: 20 pubs.acs.org
AA Farahat, S Iwamoto, M Roche… - Journal of Heterocyclic …, 2021 - Wiley Online Library
The synthesis of bisnitrile derivatives of benzobisimidazole and bibenzimidazole in a good yield is described in detail for the first time. Nucleophilic substitution of 1,5‐difluoro‐2,4‐…
Number of citations: 2 onlinelibrary.wiley.com
I Singh, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A series of novel naphthalimide–benzimidazoles was designed and synthesized for the first time and studied for their effect on antiproliferative activity. Some of these compounds …
Number of citations: 21 pubs.rsc.org
W Chen, H Fan, K Balakrishnan, Y Wang… - Journal of Medicinal …, 2018 - ACS Publications
We describe several new aromatic nitrogen mustards with various aromatic substituents and boronic esters that can be activated with H 2 O 2 to efficiently cross-link DNA. In vitro studies …
Number of citations: 42 pubs.acs.org
Z Jiang, Z Liang, Y Cui, C Zhang, J Wang… - Journal of the …, 2023 - ACS Publications
Alternations in the brain nitric oxide (NO) homeostasis are associated with a variety of neurodegeneration diseases; therefore, high-resolution imaging of NO in the brain is essential for …
Number of citations: 6 pubs.acs.org
N Desroy, F Moreau, S Briet, G Le Fralliec… - Bioorganic & medicinal …, 2009 - Elsevier
Gram-negative bacteria lacking heptoses in their lipopolysaccharide (LPS) display attenuated virulence and increased sensitivity to human serum and to some antibiotics. Thus …
Number of citations: 76 www.sciencedirect.com
Q Liang, B Wang, F Zou, G Guo, W Wang… - European Journal of …, 2023 - Elsevier
Through a structure-based irreversible drug design approach, we have discovered a highly potent IDH1-mutant inhibitor compound 16 (IHMT-IDH1-053) (IC 50 = 4.7 nM), which …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.